molecular formula C15H25ClN2S B14698105 Piperazine, 4-methyl-1-(1-(3-thienyl)cyclohexyl)-, hydrochloride CAS No. 21602-42-6

Piperazine, 4-methyl-1-(1-(3-thienyl)cyclohexyl)-, hydrochloride

Cat. No.: B14698105
CAS No.: 21602-42-6
M. Wt: 300.9 g/mol
InChI Key: HQWNACFKAZEBSA-UHFFFAOYSA-N
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Description

Piperazine, 4-methyl-1-(1-(3-thienyl)cyclohexyl)-, hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a cyclohexyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 4-methyl-1-(1-(3-thienyl)cyclohexyl)-, hydrochloride typically involves the reaction of 4-methylpiperazine with 1-(3-thienyl)cyclohexyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 4-methyl-1-(1-(3-thienyl)cyclohexyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or thienyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the piperazine or thienyl rings.

Scientific Research Applications

Piperazine, 4-methyl-1-(1-(3-thienyl)cyclohexyl)-, hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of Piperazine, 4-methyl-1-(1-(3-thienyl)cyclohexyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds with similar piperazine structures but different substituents.

    Thienyl derivatives: Compounds containing the thienyl group but with different core structures.

    Cyclohexyl derivatives: Compounds with cyclohexyl groups attached to different functional groups.

Uniqueness

Piperazine, 4-methyl-1-(1-(3-thienyl)cyclohexyl)-, hydrochloride is unique due to its specific combination of piperazine, thienyl, and cyclohexyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

21602-42-6

Molecular Formula

C15H25ClN2S

Molecular Weight

300.9 g/mol

IUPAC Name

1-methyl-4-(1-thiophen-3-ylcyclohexyl)piperazine;hydrochloride

InChI

InChI=1S/C15H24N2S.ClH/c1-16-8-10-17(11-9-16)15(6-3-2-4-7-15)14-5-12-18-13-14;/h5,12-13H,2-4,6-11H2,1H3;1H

InChI Key

HQWNACFKAZEBSA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2(CCCCC2)C3=CSC=C3.Cl

Origin of Product

United States

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